N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a complex organic compound that features an indole moiety, a cyclopropylsulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the indole derivative using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Construction of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.
Coupling Reaction: The final step involves coupling the indole derivative with the azetidine precursor using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound could influence signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- N-(2-(1H-indol-3-yl)ethyl)-1-(phenylsulfonyl)azetidine-3-carboxamide
- N-(2-(1H-indol-3-yl)ethyl)-1-(ethylsulfonyl)azetidine-3-carboxamide
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(13-10-20(11-13)24(22,23)14-5-6-14)18-8-7-12-9-19-16-4-2-1-3-15(12)16/h1-4,9,13-14,19H,5-8,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSOJPJPUSHLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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